Mefentrifluconazole

Field Trial Wheat Septoria tritici

Resistance management in cereal pathogens like *Zymoseptoria tritici* requires DMI chemistries with differentiated target-site binding. Mefentrifluconazole (Revysol®) offers the first isopropanol-azole scaffold, delivering potent CYP51 inhibition with minimal off-target human interaction. - **Selectivity Ratio:** Fungal CYP51 Kd = 0.5 nM vs. human aromatase IC50 = 0.92 µM (>1800-fold) - **Physicochemical:** logP 3.4, acropetal + basipetal mobility for canopy penetration - **Supply:** Technical grade for formulation R&D; certified non-ED, non-genotoxic

Molecular Formula C18H15ClF3N3O2
Molecular Weight 397.8 g/mol
CAS No. 1417782-03-6
Cat. No. B3027861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefentrifluconazole
CAS1417782-03-6
Synonyms((2RS)-2-(4-(4-chlorophenoxy)-alpha,alpha,alpha-trifluoro-o-tolyl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
mefentrifluconazole
Molecular FormulaC18H15ClF3N3O2
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESCC(CN1C=NC=N1)(C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F)O
InChIInChI=1S/C18H15ClF3N3O2/c1-17(26,9-25-11-23-10-24-25)15-7-6-14(8-16(15)18(20,21)22)27-13-4-2-12(19)3-5-13/h2-8,10-11,26H,9H2,1H3
InChIKeyJERZEQUMJNCPRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mefentrifluconazole 1417782-03-6: Baseline Procurement Profile


Mefentrifluconazole (CAS 1417782-03-6, Revysol®) is a novel isopropanol-triazole fungicide developed by BASF [1]. It acts as a C14-demethylase inhibitor (FRAC Code 3, DMI), blocking ergosterol biosynthesis in fungal cell membranes [2]. As the first new triazole fungicide commercialized in over a decade, it is a broad-spectrum, systemic compound with protective, curative, and eradicant properties [3]. Its chemical structure, featuring a unique isopropanol linker, distinguishes it from older triazoles [1]. Key physicochemical properties include a molecular weight of 397.78 g/mol, a logP of 3.4 (20°C, pH 7.0), and a water solubility of 0.81 mg/L [4].

Mode of Action
CYP51 inhibition (DMI, FRAC 3) for ergosterol biosynthesis studies
Structural Differentiation
Isopropanol-azole subclass; supports resistance management research
Selectivity Context
Reported higher selectivity for fungal CYP51 over human aromatase in screening

Why Mefentrifluconazole Cannot Be Replaced by Generic Triazoles


Despite sharing the DMI (FRAC Group 3) mode of action with older triazoles like prothioconazole and tebuconazole, mefentrifluconazole cannot be considered a direct, interchangeable generic substitute. Field trial data across Europe demonstrates that mefentrifluconazole consistently outperforms prothioconazole in controlling Septoria tritici blotch (STB), a critical wheat disease [1]. Furthermore, while cross-resistance does exist, the specific resistance mechanisms affecting older azoles do not always equally impact mefentrifluconazole, and it has demonstrated a stable sensitivity profile in certain pathogen populations over time [2]. This differential field performance, coupled with a unique molecular structure that provides superior physicochemical properties for plant uptake, means that substituting with a cheaper, generic triazole carries a quantifiable risk of reduced disease control and compromised yield protection.

Mefentrifluconazole
Lower reported intrinsic resistance risk; fitness cost in mutants
High selectivity for fungal CYP51 vs. human aromatase (reported ratio ~1840)
Moderate logP (3.4) supports systemic movement
Legacy Triazoles
Widespread cross-resistance; fit-resistant populations common
Lower selectivity may raise endocrine disruption concerns
Higher logP (e.g., difenoconazole 4.4) may limit uniform distribution

Quantitative Evidence Guide for Mefentrifluconazole Differentiation


Superior Field Efficacy vs. Prothioconazole for Septoria tritici Blotch Control

In a pan-European field trial study involving 25 trials across nine countries (2019-2021), mefentrifluconazole demonstrated superior control of Septoria tritici blotch (STB) compared to prothioconazole, a leading DMI fungicide. The study explicitly states that 'prothioconazole was outperformed in all countries by mefentrifluconazole' [1]. While exact percent control values vary by location and disease pressure, the consistent directional superiority across all tested environments provides a robust differentiation point.

CYP51 vs. Aromatase Selectivity
Head-to-head
Selectivity ratio 1,840 (IC50 human / Kd fungal)
Reported high target selectivity may support regulatory-compliant research use
In vitro enzyme assays; Kd fungal CYP51 0.5 nM, IC50 human aromatase 0.92 µM
Field Trial Wheat Septoria tritici

Sustained In Vitro Sensitivity vs. Eroding Potency of Traditional Azoles

An analysis of Zymoseptoria tritici field populations from 1999 to 2020 revealed that while the efficacy of older azoles declined over time due to shifting sensitivity, the EC50 value for mefentrifluconazole remained unchanged during the investigated period [1]. This indicates a stable sensitivity profile for mefentrifluconazole in these pathogen populations, even as resistance to other DMIs developed.

Extended Field Persistence
Class-level
Preventative 95.4%, curative 60.9% at 9 days
Reported longer-duration control may reduce re-application frequency
Greenhouse trial, S. rolfsii, 200 mg/L
Resistance Monitoring Zymoseptoria tritici EC50

High Binding Affinity for Target Site (CYP51)

Mefentrifluconazole demonstrates a high binding affinity for its target, the cytochrome P450 14α-demethylase (CYP51) enzyme. Its reported equilibrium dissociation constant (Kd) is 0.5 nM [1]. This high affinity contributes to its potent fungicidal activity, though direct comparative Kd values for other commercial triazoles like prothioconazole under identical assay conditions are not always available for a strict head-to-head comparison.

Low Resistance Risk
Head-to-head
Resistance factor 19–147; mutation freq. 3.28 × 10⁻⁴
Supports durable resistance management tool positioning
A. alternata lab mutants; lower fitness vs. wild-type
Mode of Action CYP51 Binding Affinity

Unique Isopropanol-Azole Chemical Structure

Mefentrifluconazole is the first commercialized 'isopropanol-azole', distinguished by a unique molecular structure featuring an isopropanol linker [1]. This structural feature differentiates it from other triazoles. Its very close analog, ipfentrifluconazole (CAS 1417782-08-1), differs only by a methyl group instead of an isopropyl group, highlighting the precise structural space of this new subclass [1]. This unique structure confers enhanced molecular flexibility, which is believed to allow it to maintain efficacy against mutated CYP51 target sites that reduce the binding of older, more rigid triazole molecules [2].

Baseline EC50 vs. Tebuconazole
Context-dependent
Mean EC50 1.06 µg/mL vs. typical 2–5 µg/mL
Lower baseline may indicate higher potency in field isolate panels
F. pseudograminearum 124 isolates; cross-study comparison
Chemistry Isopropanol Physicochemical Properties

Priority Application Scenarios for Mefentrifluconazole Procurement


Wheat Disease Management in Regions with Documented STB Resistance to Prothioconazole

Based on the direct head-to-head field trial evidence demonstrating that mefentrifluconazole outperforms prothioconazole for STB control across multiple European countries [1], procurement of mefentrifluconazole is a data-driven decision for wheat growers in regions where prothioconazole efficacy is known to be declining. It provides a superior DMI option for managing this critical disease, especially as part of an anti-resistance strategy with SDHI fungicides.

Long-Term Fungicide Program Planning Where DMI Stability is Valued

The evidence showing a stable in vitro EC50 for mefentrifluconazole against Z. tritici over two decades, while older azoles have seen eroding sensitivity [1], positions it as a more durable DMI component in fungicide rotations. This is particularly relevant for formulators and large-scale farming operations seeking to build multi-year disease control programs with lower risk of rapid performance decline due to shifting pathogen populations.

Formulation of Co-Packs and Mixtures with SDHI Fungicides

The study by Jørgensen et al. (2022) confirms that co-formulations of mefentrifluconazole with SDHI fungicides like fluxapyroxad perform well against STB, matching the efficacy of other leading DMI+SDHI mixtures [1]. This supports procurement of mefentrifluconazole as a preferred DMI partner in combination products, as it provides a robust, high-performance base to which an SDHI can be added for resistance management and broad-spectrum control.

Application
Selection Property
Validation Focus
Cereal resistance management studies
Cross-resistance profile review
Z. tritici sensitivity monitoring
High-value fruit/vegetable protection models
Extended protective activity context
Curative and preventative endpoint comparison
Precision application research
Systemic mobility (logP context)
Deposition and coverage uniformity
Toxicological selectivity screening
Fungal vs. mammalian CYP selectivity data
Endocrine disruption risk assessment context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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